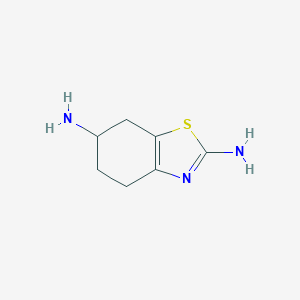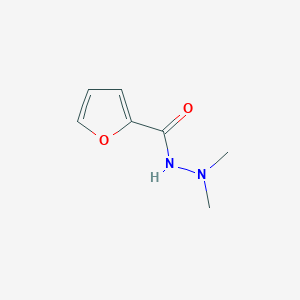![molecular formula C18H19FN2O12 B124458 [(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate CAS No. 207975-84-6](/img/structure/B124458.png)
[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
RP-54476 is synthesized through a semi-synthetic process starting from pristinamycin IIA. The synthesis involves several steps, including sulfonation and esterification reactions . The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of RP-54476 involves large-scale fermentation of the producing organism, followed by extraction and purification processes . The semi-synthetic modification is then carried out to obtain the final product. The entire process is designed to maintain high yields and consistent quality .
Chemical Reactions Analysis
Types of Reactions
RP-54476 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s antibacterial properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
RP-54476 has several scientific research applications, including:
Mechanism of Action
RP-54476 exerts its antibacterial effects by inhibiting the early phase of protein synthesis in the bacterial ribosome . It binds to the 70S ribosomal subunit, preventing the elongation of the peptide chain . This action is synergistic with quinupristin, which inhibits the late phase of protein synthesis . Together, they exert a bactericidal effect against susceptible bacteria .
Comparison with Similar Compounds
Similar Compounds
Quinupristin: Often used in combination with RP-54476 to form Synercid.
Pristinamycin IIA: The natural precursor of RP-54476.
RP 57669: Another semi-synthetic derivative of pristinamycin, often combined with RP-54476.
Uniqueness
RP-54476 is unique due to its semi-synthetic origin and its ability to work synergistically with quinupristin . This combination provides a broader spectrum of activity and enhanced efficacy against resistant bacterial strains .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O12/c1-8(22)29-7-14-16(30-9(2)23)17(31-10(3)24)15(19)18(33-14)32-13-5-4-11(20(25)26)6-12(13)21(27)28/h4-6,14-18H,7H2,1-3H3/t14-,15-,16+,17-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHXYOUGQDGBRY-UYTYNIKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
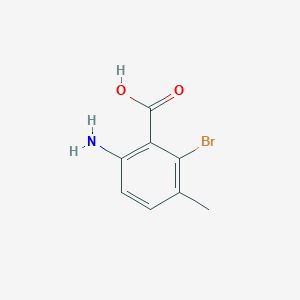
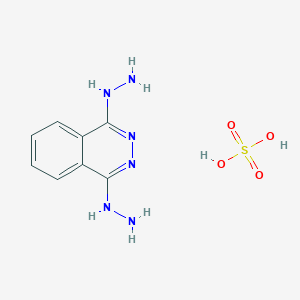
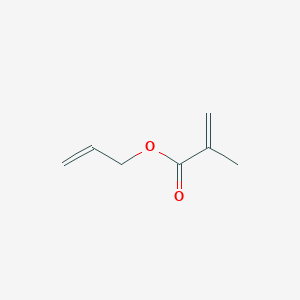
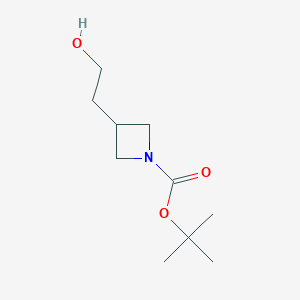
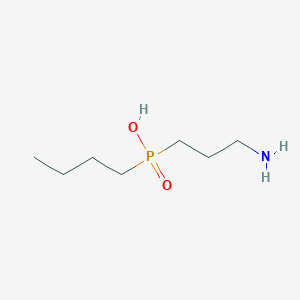
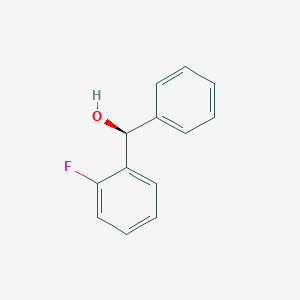
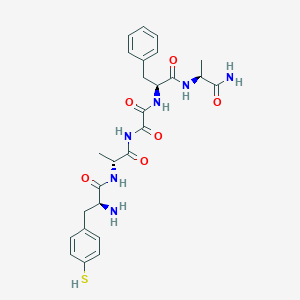
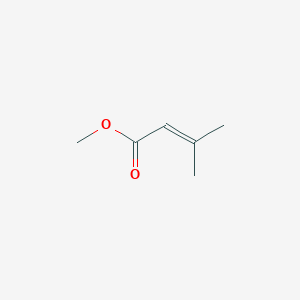
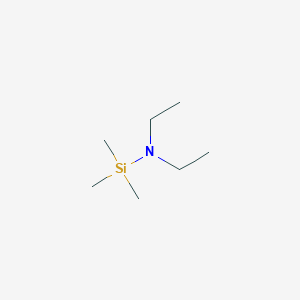
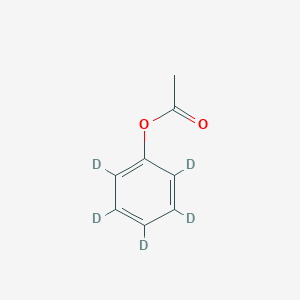
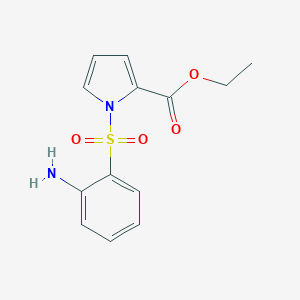
![1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B124415.png)
